N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the amidation of 4-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its photoreactive properties
Mechanism of Action
The mechanism of action of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Shares a benzoylphenyl group but differs in the presence of an indole moiety.
N-(4-Benzoylphenyl)-2-chloroacetamide: Similar structure but with an acetamide group instead of a hydroxybenzamide.
N-[3-Benzoylphenyl]-5-chloro-1H-indole-2-carboxamide: Contains an indole ring and a similar benzoylphenyl group .
Uniqueness
N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a chloro substituent on the benzamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
648922-63-8 |
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Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14ClNO3/c21-15-8-11-18(23)17(12-15)20(25)22-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,25) |
InChI Key |
QMDQYMNJOZWBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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